7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
“7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[4,5-b]pyridine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles and methoxyphenyl derivatives. Key steps may involve:
Cyclization reactions: to form the thiazolo[4,5-b]pyridine core.
Methoxylation: reactions to introduce methoxy groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: for precise control over reaction conditions.
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyridinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel heterocyclic compounds: Used as intermediates in the synthesis of other complex molecules.
Catalysis: As ligands in catalytic processes.
Biology
Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: Explored as potential therapeutic agents due to their biological activities.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for “7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibiting or activating specific enzymes.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with similar core structures.
Benzodioxoles: Compounds with similar aromatic ring systems.
Uniqueness
Structural complexity: The combination of methoxy groups and the thiazolo[4,5-b]pyridine core makes it unique.
Biological activity: Its specific substitution pattern may confer unique biological properties.
Properties
Molecular Formula |
C21H18N2O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H18N2O5S/c1-25-13-5-3-11(4-6-13)18-19-21(29-23-18)14(9-17(24)22-19)12-7-15(26-2)20-16(8-12)27-10-28-20/h3-8,14H,9-10H2,1-2H3,(H,22,24) |
InChI Key |
FTXSGHSSIOCCEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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